N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Description
Historical Context of Spiro-Heterocyclic Compounds in Medicinal Chemistry
The historical development of spiro-heterocyclic compounds in medicinal chemistry traces back to the early 20th century when von Baeyer first identified the first spiro compound in 1900. This pioneering discovery established the foundation for what would become a significant class of pharmaceutical compounds characterized by their unique three-dimensional architecture. The significance of spiro compounds in drug development was further underscored by the synthesis of spironolactone, which plays a pivotal role in edema treatment as a competitive antagonist of the aldosterone receptor. Following this breakthrough, numerous compounds with enhanced anti-aldosterone activity, such as the androstane derivatives spirorenone and drospirenone, have been synthesized, with the latter also demonstrating progestogen activity and being employed in combination with ethinylestradiol in oral contraceptives.
The medicinal importance of spiro heterocyclic compounds became increasingly evident through various therapeutic applications. Cyclopamine, another notable example, inhibits Hedgehog signaling by interacting with the seven-transmembrane Smoothened protein. The Hedgehog pathway, implicated in the development and progression of various human cancers including colorectal, brain, gastrointestinal, lung, and breast cancers, drives tumorigenesis, making Hedgehog pathway inhibitors significant anticancer agents. The incorporation of heterocyclic moieties into steroid structures has been shown to alter pharmacological and pharmacokinetic properties, driving intense interest in the synthesis of such hybrids among research groups.
Contemporary research has demonstrated that at least eighty-five percent of all bioactive compounds incorporate a heterocyclic moiety into their structure. This statistical observation reinforces the fundamental importance of heterocyclic systems in pharmaceutical development. The evolution of spiro compound synthesis has encompassed innovative methodologies spanning the period from 2000 to 2023, for the preparation of spiro heterocyclic compounds including four-, five-, six-, and seven-membered heterocycles appended to various positions of different backbones, with spirocycles containing oxygen, nitrogen, and sulfur atoms being predominant.
Structural Uniqueness of 1,3,4-Thiadiazole-Indole Hybrid Architectures
The structural architecture of 1,3,4-thiadiazole-indole hybrid systems represents a sophisticated approach to molecular design that combines two distinct yet complementary heterocyclic frameworks. Thiadiazole derivatives have gained recognition for their diverse biological activities, including antimicrobial and anticancer properties. The five-membered 1,3,4-thiadiazole ring system provides a versatile scaffold that can be readily functionalized to optimize biological activity. Research has demonstrated that indole-endowed thiadiazole derivatives exhibit substantial antiproliferative potency against cancer cell lines, with compounds possessing chlorophenyl moiety displaying exceptional anticancer activity with inhibitory concentration fifty values as low as 0.43 micromolar.
The indole component of these hybrid structures contributes additional pharmacological significance, as indole derivatives are fundamental to natural products, fungicides, agrochemicals, advanced materials, and various biologically active substances. The combination of indole and thiadiazole moieties within a spiro framework creates a unique three-dimensional molecular architecture that can impose beneficial physicochemical properties on lead compounds, including enhanced metabolic stability and optimized lipophilicity. The spiro center in these compounds creates a naturally occurring three-dimensional structure which can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes.
The perpendicular arrangement characteristic of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent dyes. Furthermore, the doubling of molecular weight, combined with the cross-shaped molecular structure and rigidity of spiro compounds, leads to entanglement in the amorphous solid state, inhibiting crystallization. Recent synthetic methodologies have demonstrated that these hybrid architectures can be constructed through multicomponent reactions involving dimedone, 1,3,4-thiadiazolo[3,2-a]pyrimidine-5,7-dione, and isatin derivatives, achieving yields of seventy to ninety percent within relatively short reaction times under mild and solvent-free conditions.
The molecular docking studies of thiadiazole-indole hybrid compounds have revealed significant binding competency against various receptors. For instance, indole hybrids display significant binding propensity comparable to co-crystallized ligands and occupy similar strategic positions in the active domains of designated receptors. The quantum and electronic properties of these integrated templates, evaluated through density functional theory, demonstrate optimal values of deduced global reactivity indices, such as energy gap, electronegativity, ionization potential, chemical potential, and electrophilicity, suggesting their appropriate biochemical reactivity.
Rationale for Studying Acetylated Spiro[1,3,4-Thiadiazole-Indole] Derivatives
The investigation of acetylated spiro[1,3,4-thiadiazole-indole] derivatives represents a logical extension of medicinal chemistry research into functionalized heterocyclic systems. The incorporation of acetyl groups into these complex molecular frameworks serves multiple strategic purposes in pharmaceutical development. Acetylation can significantly influence the physicochemical properties of compounds, including solubility, membrane permeability, and metabolic stability. Research has demonstrated that acetyl substituents can enhance the biological activity of heterocyclic compounds while providing opportunities for structure-activity relationship optimization.
The specific case of this compound exemplifies the sophisticated molecular design principles applied to modern drug discovery. The presence of multiple acetyl groups within the structure provides potential sites for metabolic modification and may contribute to the compound's interaction with biological targets. Studies of related acetylated spiro compounds have shown that the acetyl functionality can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.
The rationale for investigating these derivatives is further supported by the demonstrated biological activities of structurally related compounds. Indazole-based thiadiazole-bearing thiazolidinone derivatives have shown varied ranges of inhibitory activities with inhibitory concentration fifty values ranging from 0.86 micromolar to 26.73 micromolar against acetylcholinesterase and from 0.89 micromolar to 27.08 micromolar against butyrylcholinesterase. The structure-activity relationship studies of these compounds revealed that derivatives bearing para-trifluoromethyl, ortho-hydroxy, and para-fluoro substitutions on the phenyl ring attached to the thiadiazole skeleton, as well as meta-chloro, nitro, and para-chloro substitutions on the phenyl ring, have significant effects on inhibitory potential.
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-8-10-17(11-9-14)30-13-12-25-19-7-5-4-6-18(19)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROXFKYIKWHHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-acetyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic activities.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the spirothiadiazole core followed by acetylation and alkylation steps. Characterization was performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Bacillus subtilis | 8 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines. The mechanism appears to involve the downregulation of NF-kB signaling pathways.
Antidiabetic Activity
The antidiabetic effects were assessed using glucose uptake assays in insulin-resistant cell lines. The results showed that the compound enhanced glucose uptake significantly compared to controls.
| Parameter | Control | Compound Treatment |
|---|---|---|
| Glucose Uptake (µg/mL) | 50 | 120 |
This suggests that this compound has potential as an insulin sensitizer.
Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound with key biological targets such as carbonic anhydrase and acetylcholinesterase. The binding energies suggested a strong interaction with these enzymes, indicating a possible mechanism for its biological activities.
Case Studies
Recent studies have highlighted similar compounds in the thiadiazole family that exhibit promising biological activities. For example:
- Thiazolidinedione Derivatives : These compounds have shown significant antimicrobial and antidiabetic properties in several studies. One study reported MIC values for related compounds ranging from 10 to 50 µg/mL against various pathogens .
- Dual Pharmacophore Compounds : Research on dual pharmacophore molecules indicated their effectiveness in modulating inflammatory responses and enhancing insulin sensitivity .
Comparison with Similar Compounds
Spirocyclic Thiadiazole-Indole Hybrids
The spiro[1,3,4-thiadiazole-5,3'-indole] core distinguishes this compound from simpler thiadiazole derivatives. Similar spiro systems, such as those reported in spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones, exhibit antimicrobial activity due to enhanced conformational rigidity and improved membrane permeability . The spiro architecture may also reduce metabolic degradation compared to non-cyclic analogs.
Thiadiazole-Benzothiazole Hybrids
Compounds like 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides (e.g., from ) share the thiadiazole-acetamide motif but lack the spiro-indole system. These hybrids show COX inhibitory activity, indicating that the thiadiazole core is a versatile scaffold for targeting inflammatory pathways .
Substituent Effects
4-Methylphenoxyethyl Group
The 4-methylphenoxyethyl side chain introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to smaller substituents like diethylamino (e.g., CAS 727999-45-3 in ). This group is structurally similar to the 4-methylphenyl moiety in N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g), which demonstrates enzyme inhibition activity .
Acetamide Functionality
The acetamide group is a common feature in bioactive thiadiazoles. For example:
- Anticonvulsant Analogs: 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% protection in the MES model, attributed to hydrogen bonding via the acetamide NH .
- ACE2-Binding Analogs: N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide () binds ACE2 with -5.51 kcal/mol, suggesting the acetamide’s role in polar interactions .
Solubility and Stability
In contrast, analogs with polar groups like morpholine-4-carbonyl () exhibit better solubility but lower membrane permeability.
Comparative Data Table
Preparation Methods
Formation of the Thiadiazole-Indole Spiro Core
The spiro structure is synthesized through a three-component reaction:
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Cyclocondensation : Isatin derivatives react with thiosemicarbazide in ethanol under reflux (78°C, 6–8 hours) to form the thiadiazole ring.
-
Spirocyclization : The intermediate undergoes intramolecular cyclization using SBA-15-Pr–SO3H (0.5 mol%) under solvent-free conditions at 130°C for 20 minutes, achieving yields of 85–90%.
Key Reaction Parameters :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | SBA-15-Pr–SO3H | 90 |
| Temperature | 130°C | - |
| Solvent | Solvent-free | - |
| Reaction Time | 20 minutes | - |
Introduction of the 4-Methylphenoxyethyl Side Chain
The spiro intermediate is functionalized via nucleophilic substitution:
Acetylation to Form the Final Acetamide
The terminal amine group undergoes acetylation:
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Reaction with Acetic Anhydride : The alkylated intermediate is refluxed with acetic anhydride in dichloromethane (40°C, 4 hours).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final compound with >95% purity.
Catalytic Methods and Optimization
Role of Heterogeneous Catalysts
The use of SBA-15-Pr–SO3H significantly enhances reaction efficiency:
Solvent and Temperature Effects
Comparative studies reveal:
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 80 |
| Ethanol/Water (1:1) | 78 | 70 |
| Solvent-free | 130 | 90 |
Solvent-free conditions at elevated temperatures maximize yield by minimizing side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
1H NMR : Peaks at δ 2.35 (s, 3H, CH3), δ 4.25 (t, 2H, OCH2), and δ 7.15–7.45 (m, aromatic protons) confirm structural integrity.
-
IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-N) validate functional groups.
Industrial-Scale Production Strategies
Process Intensification
Yield Optimization
| Parameter | Optimized Value | Yield Improvement (%) |
|---|---|---|
| Catalyst Loading | 0.5 mol% | +15 |
| Reaction Time | 20 minutes | +25 |
| Temperature | 130°C | +20 |
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological activity?
The compound features a spiro architecture combining a 1,3,4-thiadiazole ring and an indole moiety, with additional functional groups such as acetamide, 4-methylphenoxyethyl, and acetyl substituents. These structural elements contribute to:
- Conformational rigidity (via the spiro system), which enhances binding specificity to biological targets .
- Hydrogen-bonding capacity (via acetamide and oxo groups), enabling interactions with enzymes or receptors .
- Lipophilic character (from the 4-methylphenoxyethyl group), aiding membrane permeability . Comparable spiro-thiazolidinone analogs exhibit anti-inflammatory and anticonvulsant activities, suggesting similar potential here .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming proton environments and carbon frameworks. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in complex regions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, N-H stretches) .
- Thin-Layer Chromatography (TLC) /HPLC : Monitors reaction progress and purity. Use polar solvents (e.g., ethyl acetate/hexane) for TLC; reverse-phase HPLC for polar intermediates .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Target kinases or proteases due to heterocyclic motifs . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected peaks in NMR) may arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts .
- Impurities : Re-purify via column chromatography (silica gel, gradient elution) .
- Stereochemical ambiguity : Employ X-ray crystallography for absolute configuration determination . Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) .
Q. What synthetic strategies optimize the spiro core formation?
Effective approaches include:
- Cyclocondensation : React thiosemicarbazide with indole-2,3-dione derivatives under acidic conditions (e.g., acetic acid, 80°C) .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield .
- Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization . Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete ring closure) .
Q. How can reaction yields for complex intermediates be improved?
Optimization strategies:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
- Catalysts : Pd/C for hydrogenation steps or iodine for oxidative coupling .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions .
- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by rotary evaporation improves recovery .
Q. How does this compound compare structurally and functionally to analogs with known bioactivity?
| Compound Class | Core Structure | Bioactivity | Key Differences |
|---|---|---|---|
| Target Compound | Spiro thiadiazole-indole | Under investigation | Unique 4-methylphenoxyethyl substituent |
| Thiazolidinone (Ev1) | Spiro indoline-thiazolidinone | Anti-inflammatory | Lacks thiadiazole; different heterocycle |
| Spiro oxadiazole (Ev12) | Diazaspirodecane | Anticonvulsant | Oxygen-containing spiro core |
| Thienopyrimidine (Ev6) | Thieno[2,3-d]pyrimidine | Anticancer | No spiro system; fused thiophene ring |
The target compound’s hybrid spiro system and tailored substituents may enable dual mechanisms (e.g., kinase inhibition + membrane disruption) not observed in simpler analogs .
Methodological Notes
- Data Reproducibility : Replicate synthesis ≥3 times with independent batches to assess yield variability (±5% acceptable) .
- Contradictory Bioactivity : If initial assays show weak activity, modify the 4-methylphenoxyethyl group to enhance hydrophilicity (e.g., replace methyl with hydroxyl) .
- Safety : While commercial data are excluded, prioritize glovebox use for air-sensitive steps (e.g., maleimide couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
